molecular formula C6H12O3S B13917686 (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide

(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide

Cat. No.: B13917686
M. Wt: 164.22 g/mol
InChI Key: SDFLVSQSOFUGLR-WDSKDSINSA-N
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Description

(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide is a unique organic compound characterized by its distinctive dioxathiepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable dithiol with an epoxide in the presence of a base, leading to the formation of the dioxathiepane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxathiepane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane: Lacks the oxide group, leading to different reactivity.

    (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiane: Similar ring structure but different sulfur oxidation state.

    (4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-sulfone: Contains a sulfone group instead of a sulfoxide.

Uniqueness

(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide is unique due to its specific stereochemistry and the presence of the sulfoxide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

(4S,7S)-4,7-dimethyl-1,3,2-dioxathiepane 2-oxide

InChI

InChI=1S/C6H12O3S/c1-5-3-4-6(2)9-10(7)8-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

SDFLVSQSOFUGLR-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](OS(=O)O1)C

Canonical SMILES

CC1CCC(OS(=O)O1)C

Origin of Product

United States

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